Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate typically involves the reaction of butyl stannane with dodecyl-substituted trioxo compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds. The final step usually involves the coupling of these intermediates under optimized conditions to achieve high yields and purity. The process is designed to be scalable and cost-effective, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The butyl and dodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state organotin compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties.
Mechanism of Action
The mechanism by which Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): A common antioxidant with a simpler structure.
Dodecylbenzenesulfonic Acid: A surfactant with similar dodecyl groups but different functional properties.
Organotin Compounds: Various organotin compounds with different substituents and functional groups.
Uniqueness
Butyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexadeca-2,9-dienoate stands out due to its complex structure, which imparts unique reactivity and properties. Its ability to undergo multiple types of reactions and its diverse applications in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
84012-66-8 |
---|---|
Molecular Formula |
C40H72O8Sn |
Molecular Weight |
799.7 g/mol |
IUPAC Name |
4-O-[[(Z)-4-butoxy-4-oxobut-2-enoyl]oxy-didodecylstannyl] 1-O-butyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H25.2C8H12O4.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-2-3-6-12-8(11)5-4-7(9)10;/h2*1,3-12H2,2H3;2*4-5H,2-3,6H2,1H3,(H,9,10);/q;;;;+2/p-2/b;;2*5-4-; |
InChI Key |
OWBJOBPQBKLHSD-CTQQQIPUSA-L |
Isomeric SMILES |
CCCCCCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCCCC)(OC(=O)/C=C\C(=O)OCCCC)CCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCC)OC(=O)C=CC(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.